Ansamitocin derivative TN-006
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
20-O-Demethyl-AP3: is a secondary metabolite derived from Ansamitocin P-3, a macrocyclic antitumor antibiotic. Ansamitocin P-3 exerts its therapeutic effects by inhibiting microtubules, making it a potent antitumor agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: 20-O-Demethyl-AP3 is synthesized from Ansamitocin P-3 through a demethylation process. The specific synthetic routes and reaction conditions are not widely documented in public literature, but typically involve selective demethylation techniques using reagents such as boron tribromide (BBr3) or other demethylating agents under controlled conditions .
Industrial Production Methods: Industrial production methods for 20-O-Demethyl-AP3 are not extensively detailed in available sources. large-scale synthesis would likely involve optimization of the demethylation process to ensure high yield and purity, possibly using continuous flow reactors or other advanced industrial techniques .
Chemical Reactions Analysis
Types of Reactions: 20-O-Demethyl-AP3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
20-O-Demethyl-AP3 has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of demethylation on macrocyclic antibiotics.
Biology: Researchers use it to investigate its interactions with microtubules and its potential as an antitumor agent.
Medicine: It is studied for its potential therapeutic applications in cancer treatment.
Industry: It may be used in the development of new pharmaceuticals and as a reference compound in quality control
Mechanism of Action
20-O-Demethyl-AP3 exerts its effects by inhibiting microtubules, similar to its parent compound, Ansamitocin P-3. This inhibition disrupts cell division, leading to cell death, which is particularly effective against rapidly dividing cancer cells. The molecular targets include tubulin, a key protein in microtubule formation .
Comparison with Similar Compounds
Ansamitocin P-3: The parent compound, also a potent microtubule inhibitor.
Maytansine: Another macrocyclic antitumor antibiotic with similar mechanisms of action.
Vinblastine and Vincristine: These are also microtubule inhibitors but belong to a different class of compounds
Uniqueness: 20-O-Demethyl-AP3 is unique due to its specific demethylation, which may alter its pharmacokinetics and pharmacodynamics compared to its parent compound, Ansamitocin P-3. This modification can potentially enhance its therapeutic profile or reduce side effects .
Properties
Molecular Formula |
C31H41ClN2O9 |
---|---|
Molecular Weight |
621.1 g/mol |
IUPAC Name |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-12,21-dihydroxy-20-methoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate |
InChI |
InChI=1S/C31H41ClN2O9/c1-16(2)28(37)42-24-14-25(36)34(6)20-12-19(13-21(35)26(20)32)11-17(3)9-8-10-23(40-7)31(39)15-22(41-29(38)33-31)18(4)27-30(24,5)43-27/h8-10,12-13,16,18,22-24,27,35,39H,11,14-15H2,1-7H3,(H,33,38)/b10-8+,17-9+/t18-,22+,23-,24+,27+,30+,31+/m1/s1 |
InChI Key |
YQVKSZNVVCIETH-PRWXLFGZSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)O)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)C(C)C)C)\C)OC)(NC(=O)O2)O |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)O)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)C)C)C)OC)(NC(=O)O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.